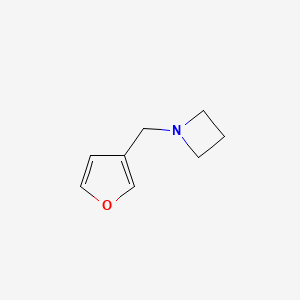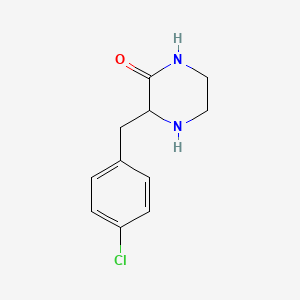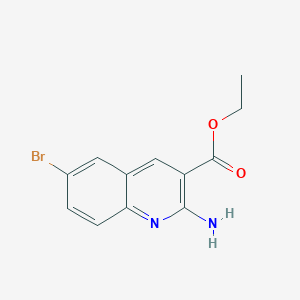
Ethyl 5-hydroxy-2-iodo-4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-hydroxy-2-iodo-4-methylbenzoate is an organic compound with the molecular formula C10H11IO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group, an iodine atom, a methyl group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-iodo-4-methylbenzoate typically involves the iodination of a precursor compound, followed by esterification. One common method starts with 5-hydroxy-4-methylbenzoic acid, which undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium iodate. The resulting 5-hydroxy-2-iodo-4-methylbenzoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 5-hydroxy-2-iodo-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ethyl 5-oxo-2-iodo-4-methylbenzoate.
Reduction: Ethyl 5-hydroxy-4-methylbenzoate.
Substitution: Ethyl 5-hydroxy-2-azido-4-methylbenzoate.
科学的研究の応用
Ethyl 5-hydroxy-2-iodo-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of iodine can enhance its bioactivity.
Medicine: Explored as a potential lead compound for drug development. Its derivatives may exhibit pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
作用機序
The mechanism of action of Ethyl 5-hydroxy-2-iodo-4-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative.
類似化合物との比較
Ethyl 5-hydroxy-2-iodo-4-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 5-hydroxy-2-bromo-4-methylbenzoate: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, affecting the compound’s reactivity and bioactivity.
Ethyl 5-hydroxy-2-chloro-4-methylbenzoate: Contains a chlorine atom instead of iodine. Chlorine is smaller and less polarizable than iodine, influencing the compound’s chemical properties.
Ethyl 5-hydroxy-4-methylbenzoate: Lacks the halogen substituent. This compound is less reactive in substitution reactions but may have different biological activities.
This compound stands out due to the presence of the iodine atom, which can enhance its reactivity and potential bioactivity compared to its bromine and chlorine analogs.
特性
分子式 |
C10H11IO3 |
|---|---|
分子量 |
306.10 g/mol |
IUPAC名 |
ethyl 5-hydroxy-2-iodo-4-methylbenzoate |
InChI |
InChI=1S/C10H11IO3/c1-3-14-10(13)7-5-9(12)6(2)4-8(7)11/h4-5,12H,3H2,1-2H3 |
InChIキー |
DLSPOVXRTQBBMF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C(=C1)O)C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)



![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)


![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)


